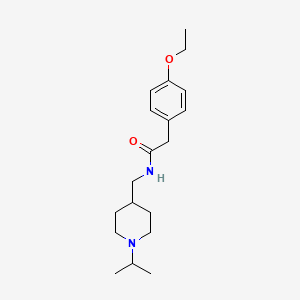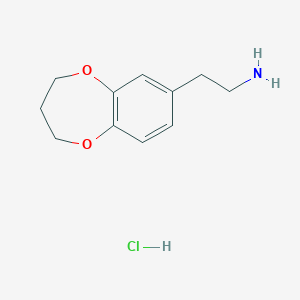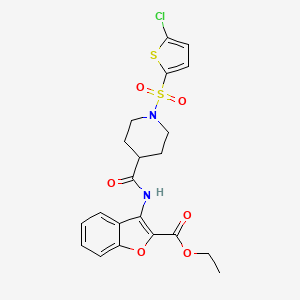![molecular formula C20H19N3O5S B2943788 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797875-61-6](/img/structure/B2943788.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains several functional groups and rings including a pyrazole ring, a benzodioxin ring, and a benzofuran ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several cyclic structures including a benzodioxin and a benzofuran, both of which are types of aromatic organic compounds. It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the sulfonamide group might be involved in hydrogen bonding interactions, while the aromatic rings could participate in π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and a sulfonamide group could impact its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could be further explored for its potential in treating various bacterial and fungal infections.
Antiviral Activity
The compound’s derivatives have been reported to exhibit antiviral activities . This indicates that the compound could be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Certain derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Anticancer Activity
The compound’s derivatives have been reported to exhibit anticancer activities . This indicates that the compound could be used in the development of new anticancer drugs.
Antidiabetic Activity
The compound’s derivatives have been reported to exhibit antidiabetic activities . This suggests that the compound could be used in the development of new antidiabetic drugs.
AMPA Receptor Modulation
The compound has been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro . This suggests that the compound could be used in the development of new drugs that modulate the AMPA receptor.
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The compound has been reported to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that the compound could be used in the development of new drugs that inhibit these enzymes.
Antihypertensive Activity
The compound’s derivatives have been reported to exhibit antihypertensive activities . This indicates that the compound could be used in the development of new antihypertensive drugs.
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action, potential therapeutic uses, and safety profile .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structure, it may potentially interact with pathways involving proteins that bind similar structural motifs .
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion rates in the body are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,17-5-6-18-14(9-17)7-8-26-18)22-15-10-21-23(11-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,9-11,16,22H,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDVNPCEWBHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)
![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)




![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)
![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)
